molecular formula C17H13ClN2O2 B14432017 4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-05-3

4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B14432017
CAS No.: 76099-05-3
M. Wt: 312.7 g/mol
InChI Key: KUKDUIVOOSMRGV-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an oxazepine ring fused with a benzimidazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzimidazole core.

    Formation of the Oxazepine Ring: This is achieved through cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nitrating agents (e.g., HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with molecular targets such as DNA. It can intercalate into DNA, disrupting its structure and function, which can lead to its antiviral and antimicrobial effects . The specific pathways involved depend on the biological context and the specific targets within the cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1-(2-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its fused oxazepine-benzimidazole structure, which imparts specific chemical and biological properties not found in other similar compounds

Properties

CAS No.

76099-05-3

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H13ClN2O2/c18-13-6-2-1-5-12(13)17-16-19-14-7-3-4-8-15(14)20(16)9-11(22-17)10-21-17/h1-8,11H,9-10H2

InChI Key

KUKDUIVOOSMRGV-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5Cl

Origin of Product

United States

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